Sodium chlorite

Beschreibung

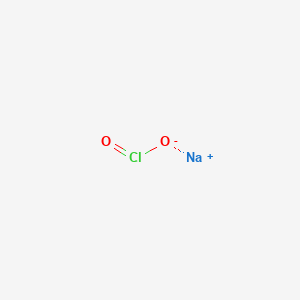

This compound is an inorganic sodium salt in which chlorite is the counterion. It has a role as an oxidising agent. It is an inorganic sodium salt and a chlorite salt.

Used as an agent for cleaning drinking water. It is also used as an additive in products like toothpaste and mouthwash. Acidified this compound was approved by the U.S. Food and Drug Administration as of 2004, as an anti-microbial agent which is non-toxic, but not as a drug.

See also: Citric acid monohydrate; this compound (component of) ... View More ...

Eigenschaften

CAS-Nummer |

7758-19-2 |

|---|---|

Molekularformel |

ClHNaO2 |

Molekulargewicht |

91.45 g/mol |

IUPAC-Name |

sodium;chlorite |

InChI |

InChI=1S/ClHO2.Na/c2-1-3;/h(H,2,3); |

InChI-Schlüssel |

OEMUKJZHMHTYSL-UHFFFAOYSA-N |

SMILES |

[O-]Cl=O.[Na+] |

Isomerische SMILES |

[O-]Cl=O.[Na+] |

Kanonische SMILES |

OCl=O.[Na] |

Color/Form |

White crystals or crystalline powder Slightly hygroscopic crystals or flakes, does not cake |

Dichte |

2.468 g/cu cm in crystalline form 2.5 g/cm³ |

melting_point |

Decomposes as it melts between 180-200 °C |

Andere CAS-Nummern |

7758-19-2 |

Physikalische Beschreibung |

Sodium chlorite appears as a white crystalline solid. Difficult to burn, but accelerates the burning of organic substances. Forms explosive mixtures with certain combustible materials. May explode under prolonged exposure to heat or fire. Used in water purification, to bleach wood pulp, textile, fats, oils; and for many other uses. Dry Powder, Liquid; Dry Powder; Liquid; Pellets or Large Crystals Colorless crystals or powder; technical grade is a white solid with a slightly greenish tint; [CHEMINFO] White solid; Formulated as soluble concentrates and ready-to-use liquids; [Reference #1] SLIGHTLY HYGROSCOPIC WHITE CRYSTALS OR FLAKES. |

Piktogramme |

Oxidizer; Corrosive; Acute Toxic; Health Hazard; Environmental Hazard |

Verwandte CAS-Nummern |

13898-47-0 (Parent) |

Löslichkeit |

Slightly soluble in methanol 64 g/100 g water at 17 °C Solubility in water, g/100ml at 17 °C: 39 |

Synonyme |

Chlorous Acid Sodium salt; Alcide LD; Chloro-Clean; Chloro-Clean (chlorite); Dioxychlor; Neo Silox D; Silbrite 25; Silbrite 80; Sodium chlorite; Textone |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of Sodium Chlorite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium chlorite (NaClO₂) is an inorganic salt of chlorous acid, recognized for its potent oxidizing properties.[1][2] It serves as a crucial precursor in the production of chlorine dioxide (ClO₂), a powerful biocide and bleaching agent.[3][4] While the free acid, chlorous acid (HClO₂), is unstable, this compound is a stable and commercially available solid, making it a versatile reagent in various industrial and laboratory settings.[5] Its applications range from water purification and bleaching of textiles and paper pulp to specialized roles in organic synthesis.[4][6] This guide provides a comprehensive technical overview of the core chemical properties, stability, and reactivity of this compound, intended for professionals in research and development.

Core Physical and Chemical Properties

This compound is a white, crystalline, and slightly hygroscopic solid.[6][7][8] Commercial grades are often sold as a powder or flakes with approximately 80% purity, with sodium chloride used as a stabilizer.[9][10] The pure anhydrous salt is stable for long-term storage, while the trihydrate form becomes anhydrous above 38°C.[11]

Quantitative Physical and Chemical Data

The fundamental properties of this compound are summarized in the table below, providing key data points for experimental design and safety assessments.

| Property | Value | Reference(s) |

| Chemical Formula | NaClO₂ | [2][12] |

| Molecular Weight | 90.44 g/mol | [7][12] |

| Appearance | White, hygroscopic crystalline solid | [7][8] |

| Odor | Odorless | [6][13] |

| Density | 2.468 - 2.5 g/cm³ | [2][6][7] |

| Melting Point | Decomposes at 180–200°C | [2][7][13] |

| pH (25% Solution) | 12 - 13 | [3][6] |

| Vapor Pressure (25% Solution) | 20 hPa @ 20°C | [14] |

Table 1: Summary of key physical and chemical properties of this compound.

Solubility

This compound is readily soluble in water, and its solubility increases with temperature.[6][15] It is only slightly soluble in polar organic solvents like methanol.[7]

| Temperature (°C) | Solubility ( g/100 mL) | Reference(s) |

| 17 | 39 | [15] |

| 30 | 46 | [15] |

| 45 | 53 | [15] |

| 60 | 55 | [15] |

Table 2: Solubility of this compound in water at various temperatures.

Chemical Stability and Decomposition

The stability of this compound is highly dependent on environmental conditions such as pH, temperature, light exposure, and the presence of contaminants.

pH Dependence

This compound exhibits significant stability in alkaline aqueous solutions, which can be boiled with minimal decomposition.[15] However, in acidic solutions (pH 2-4), it becomes unstable.[15][16] The chlorite ion (ClO₂⁻) reacts with H⁺ ions to form the unstable chlorous acid (HClO₂), which rapidly disproportionates into chlorine dioxide (ClO₂), chlorate (ClO₃⁻), and chloride (Cl⁻).[5][15] This reaction is the basis for generating chlorine dioxide for disinfection purposes.[2][16]

Caption: Decomposition pathways of this compound under various conditions.

Thermal Stability

Solid this compound decomposes upon heating to 180–200°C.[13][15] The decomposition can yield sodium chlorate and sodium chloride, or it may proceed to complete decomposition, forming sodium chloride and oxygen.[15] The anhydrous form is particularly hazardous, as sudden heating can create localized "hot points" leading to explosive decomposition.[17] The presence of at least 5% water by weight can help absorb heat and prevent such disproportionation.[17]

Stability to Light and Mechanical Shock

Aqueous solutions of this compound are sensitive to light; exposure to sunlight or UV radiation will reduce the product's strength.[9][18][19] Therefore, solutions should be stored in opaque containers.[9]

In its pure, solid form, this compound is stable and does not explode upon percussion.[5][15] However, if contaminated with organic materials, it becomes highly sensitive to shock, friction, and heat, which can lead to ignition or explosion.[5][15][20]

Reactivity and Chemical Incompatibilities

This compound is a strong oxidizing agent and is incompatible with a wide range of materials.[1][21] Contamination can initiate exothermic chemical reactions, generating heat and hazardous gases, potentially leading to fire and explosion.[1][9]

| Incompatible Material | Result of Mixing | Reference(s) |

| Acids (e.g., HCl, H₂SO₄) | Liberates toxic and explosive chlorine dioxide (ClO₂) gas. | [1][2][8][20] |

| Organic & Combustible Materials (e.g., oils, solvents, wood, cloth) | Creates shock, friction, and heat-sensitive explosive mixtures; high risk of fire. | [1][9][15][20] |

| Reducing Agents (e.g., sulfur, powdered metals, sodium bisulfite) | Violent exothermic reactions, which may cause ignition or explosion. | [9][15][20][21] |

| Ammonia & Ammonium Compounds | Formation of shock-sensitive and explosive ammonium chlorite. | [8][20][22] |

| Chlorine (Cl₂) | Reacts to produce chlorine dioxide gas. | [1][2] |

Table 3: Summary of major chemical incompatibilities of this compound.

Manufacturing Pathway

This compound is produced commercially from sodium chlorate (NaClO₃). The process involves the reduction of sodium chlorate to the intermediate chlorine dioxide, which is then converted to this compound.

Caption: Generalized manufacturing process for this compound.

The typical manufacturing process is as follows:

-

Sodium chlorate is reduced in a strong acid solution using a reducing agent like sulfur dioxide, sodium sulfite, or hydrochloric acid to produce chlorine dioxide gas.[2][5]

-

The ClO₂ gas is then absorbed into an aqueous solution of sodium hydroxide.[2][5]

-

A second reducing agent, often hydrogen peroxide (H₂O₂), is used to reduce the chlorine dioxide to this compound. Using H₂O₂ is advantageous as its byproduct is oxygen gas, which does not contaminate the final product.[5]

Experimental Protocols for Analysis

Accurate determination of this compound concentration is critical for both research and industrial applications. Iodometric titration is a standard method for assaying concentrated solutions, while ion chromatography is preferred for detecting low levels of chlorite in aqueous samples like drinking water.

Iodometric Titration for this compound Assay

This protocol is used to determine the purity of a this compound sample. The method relies on the oxidation of iodide to iodine by chlorite in an acidic medium, followed by titration of the liberated iodine.[12][16][23]

Caption: Experimental workflow for iodometric titration of this compound.

Methodology:

-

Sample Preparation: Accurately weigh approximately 4.0 g of the solid this compound sample, dissolve it in deionized water, and dilute quantitatively to a known volume (e.g., in a 100-mL volumetric flask).[12] Prepare a further diluted test solution.[12]

-

Reaction: Pipette a known volume (e.g., 25 mL) of the test solution into an Erlenmeyer flask.[12] Add approximately 100 mL of deionized water, 2 g of potassium iodide (KI), and 10 mL of 0.5N Hydrochloric acid.[12] Stopper the flask, mix, and allow the reaction to proceed in the dark for 2-5 minutes.[12] The chlorite will oxidize the iodide according to the reaction:

-

ClO₂⁻ + 4H⁺ + 4I⁻ → Cl⁻ + 2I₂ + 2H₂O

-

-

Titration: Titrate the liberated iodine (I₂) with a standardized solution of sodium thiosulfate (Na₂S₂O₃, e.g., 0.1N) until the solution turns a pale yellow.[12]

-

I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

-

-

Endpoint Detection: Add a few drops of starch indicator. The solution will turn dark blue. Continue the titration dropwise until the blue color disappears completely. This is the endpoint.

-

Calculation: Use the volume and concentration of the sodium thiosulfate titrant to calculate the amount of iodine, and subsequently, the concentration of this compound in the original sample.

Ion Chromatography (EPA Method 300.1)

This method is suitable for determining low concentrations of chlorite in drinking water.[24]

Methodology:

-

Sample Preservation: Collect samples in clean, opaque plastic or glass bottles.[24] If residual chlorine dioxide is present, it must be purged with an inert gas (e.g., nitrogen) immediately after collection.[24] To prevent degradation, add an ethylenediamine (EDA) preservative to a final concentration of 50 mg/L.[24] Store samples at 4°C and analyze within 14 days.[24]

-

Instrumentation: Use an ion chromatograph equipped with a conductivity detector and a suitable anion exchange column.

-

Reagents:

-

Eluent Solution: Prepare a carbonate-bicarbonate eluent (e.g., 9 mM Sodium Carbonate) in reagent-grade water and degas before use.[24]

-

Regenerant Solution: A dilute sulfuric acid solution is typically used for the suppressor.[24]

-

Stock Standard: Prepare a 1000 mg/L chlorite stock standard by dissolving a precisely weighed amount of high-purity this compound in reagent water.[24] The purity of the salt should be verified by iodometric titration.[24]

-

-

Analysis: Inject a small, precise volume of the sample into the ion chromatograph. The chlorite ions are separated from other anions and detected by conductivity.

-

Quantification: Create a calibration curve using standards of known concentrations. Identify the chlorite peak in the sample chromatogram by its retention time and quantify it using the calibration curve.

Safe Handling and Storage

Due to its strong oxidizing nature and reactivity, strict safety protocols must be followed when handling and storing this compound.

-

Storage: Store in a cool, dry, well-ventilated area away from direct sunlight, heat, sparks, and open flames.[18][20] Containers should be clean, dry, non-translucent, and tightly closed.[9][20] It must be stored separately from incompatible materials, especially acids, organic compounds, and combustible materials.[1][9][20]

-

Handling: Use only clean, dry utensils.[1] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with a face shield, and protective clothing.[25][26] Avoid breathing dust.[1] Do not allow solutions to evaporate to dryness on clothing or other combustible materials, as the resulting residue creates a fire hazard.[1][3][9]

-

Spill Response: In case of a spill, remove all ignition sources.[9][20] For dry spills, lightly wet the material to prevent dusting, then scoop it into a clean, open container for disposal.[9] Do not seal the container immediately.[9] For liquid spills, contain the material with non-flammable absorbents (e.g., clay, sand) and place it in a suitable container.[9] Flush the area with large quantities of water.[9][20]

References

- 1. oxy.com [oxy.com]

- 2. This compound - Sciencemadness Wiki [sciencemadness.org]

- 3. Step-by-Step this compound Safety Procedures [idiclo2.com]

- 4. The Science Behind this compound: How It Works And Why It’s Essential In Fine Chemicals - BLi-T [blitchem.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound CAS#: 7758-19-2 [m.chemicalbook.com]

- 7. This compound | NaClO2 | CID 23668197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 7758-19-2 [amp.chemicalbook.com]

- 9. oxy.com [oxy.com]

- 10. Sciencemadness Discussion Board - this compound storage, unstable? - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. sodium-chlorite.com [sodium-chlorite.com]

- 12. fao.org [fao.org]

- 13. fishersci.com [fishersci.com]

- 14. cdn.webshopapp.com [cdn.webshopapp.com]

- 15. chemcess.com [chemcess.com]

- 16. researchgate.net [researchgate.net]

- 17. US4044103A - Storage-stable this compound - Google Patents [patents.google.com]

- 18. oxy.com [oxy.com]

- 19. onepetro.org [onepetro.org]

- 20. nj.gov [nj.gov]

- 21. dcfinechemicals.com [dcfinechemicals.com]

- 22. forceflowscales.com [forceflowscales.com]

- 23. Reaction Kinetics of Decomposition of Acidic this compound | Semantic Scholar [semanticscholar.org]

- 24. benchchem.com [benchchem.com]

- 25. cdhfinechemical.com [cdhfinechemical.com]

- 26. ercoworldwide.com [ercoworldwide.com]

synthesis and production of sodium chlorite

An in-depth technical guide on the (NaClO₂), tailored for researchers, scientists, and drug development professionals. This document outlines the predominant industrial manufacturing process, including detailed chemical reactions, operational parameters, and a process workflow visualization.

Overview of Sodium Chlorite Synthesis

This compound (NaClO₂) is a powerful oxidizing agent and a precursor for the generation of chlorine dioxide (ClO₂).[1][2] Its primary industrial application is in bleaching processes for textiles and paper pulp, where it provides high whiteness without damaging fibers.[3] It is also used in water purification, disinfection, and various organic synthesis reactions, such as the Pinnick oxidation of aldehydes to carboxylic acids.[1][4]

The most prevalent industrial production route is the reduction method , which is favored over the electrolytic method due to lower investment costs, simpler process control, and high product purity.[3][5] This guide focuses on the reduction method using hydrogen peroxide, which is noted for producing high-purity this compound.[3][5]

Core Manufacturing Process: The Reduction Method

The reduction method is a two-stage process. First, sodium chlorate (NaClO₃) is reduced in an acidic medium to generate chlorine dioxide gas. Second, the ClO₂ gas is absorbed into an alkaline solution containing a reducing agent to form this compound.[3][4]

Stage 1: Chlorine Dioxide (ClO₂) Generation

In this stage, a sodium chlorate solution is reacted with a reducing agent in the presence of a strong acid, typically sulfuric acid (H₂SO₄). While various reducing agents like sulfur dioxide (SO₂), methanol, or hydrochloric acid can be used, hydrogen peroxide (H₂O₂) is often preferred.[3][4] The use of hydrogen peroxide yields high-purity chlorine dioxide with minimal chlorine gas (Cl₂) impurity, which in turn leads to a higher purity final product.[3][5]

The balanced chemical equation for this reaction is: 2NaClO₃ + H₂O₂ + H₂SO₄ → 2ClO₂ (g) + Na₂SO₄ + 2H₂O + O₂ (g) [5]

This reaction is conducted under negative pressure to safely handle the gaseous chlorine dioxide produced.[5]

Stage 2: this compound (NaClO₂) Formation

The chlorine dioxide gas generated in the first stage is then piped to an absorption tower. In the tower, the gas reacts with a solution of sodium hydroxide (NaOH) and a reducing agent, again typically hydrogen peroxide. The hydrogen peroxide reduces the chlorine dioxide to chlorite, while the sodium hydroxide neutralizes the acidic nature of the gas and provides the sodium ion for the final product.[5][6]

The balanced chemical equation for the absorption and reduction step is: 2ClO₂ (g) + 2NaOH (aq) + H₂O₂ (aq) → 2NaClO₂ (aq) + 2H₂O (l) + O₂ (g) [5][6][7]

The resulting aqueous solution of this compound can be sold as a liquid product or further processed through evaporation, crystallization, and drying to produce a solid, crystalline form.[3][6]

Experimental Protocols and Operating Conditions

The following protocols are based on established industrial practices for the hydrogen peroxide reduction method.

Materials and Reagents

-

Solid Sodium Chlorate (NaClO₃)

-

Sulfuric Acid (H₂SO₄)

-

Hydrogen Peroxide (H₂O₂, 27.5-50 wt%)[3]

-

Sodium Hydroxide (NaOH)

-

Deionized Water

Protocol for Chlorine Dioxide Generation

-

Prepare Reactant Solution: Dissolve solid sodium chlorate in water to create a concentrated solution (400 g/L to saturation).[3] Maintain this solution at approximately 50°C.[5]

-

Initiate Reaction: Feed the sodium chlorate solution, sulfuric acid, and hydrogen peroxide into a sealed, negative-pressure main generator reactor.[3][5] The molar ratios and reaction conditions must be carefully controlled (see Table 1).

-

Gas Collection: The chlorine dioxide gas produced is continuously drawn from the generator under negative pressure and piped to the absorption stage.[5]

Protocol for this compound Formation

-

Prepare Absorption Liquid: Prepare a mixed solution containing sodium hydroxide and hydrogen peroxide in an absorption tower.[3]

-

Gas Absorption: Introduce the chlorine dioxide gas from the generator into the absorption tower. The gas reacts with the alkaline peroxide solution to form aqueous this compound.[5] The temperature of this exothermic reaction is kept low to ensure product stability (see Table 1).

-

Product Finishing:

-

The resulting this compound solution is transferred to an evaporator to be concentrated.

-

The concentrated solution is then cooled to induce crystallization.

-

A centrifuge is used to separate the this compound crystals from the mother liquor.

-

Finally, the crystals are dried to yield the solid this compound product.[5]

-

Quantitative Data and Process Parameters

The efficiency and purity of the final product are highly dependent on maintaining optimal reaction conditions.

| Parameter | Stage 1: ClO₂ Generation | Stage 2: NaClO₂ Formation | Reference |

| Molar Ratio | NaClO₃ : H₂O₂ : H₂SO₄ 1 : (0.55-0.9) : (1.3-2.5) | NaOH : H₂O₂ 1 : 0.65 | [3] |

| Temperature | 40°C – 80°C (typically 55°C) | -2°C – 2°C | [3][5] |

| Pressure | Negative Pressure (-0.005 to -0.095 MPa) | Atmospheric | [3][5] |

| Acidity | 2.5 – 6.0 mol/L | Alkaline | [3] |

| Product Yield | High Target Conversion | > 98% | [3] |

| Product Purity | - | > 95% | [3][5] |

| Table 1: Key Operating Conditions for this compound Synthesis via the Hydrogen Peroxide Reduction Method. |

Process Workflow Visualization

The following diagram illustrates the logical flow of the this compound manufacturing process, from raw materials to the final product.

Workflow for the industrial production of this compound.

References

- 1. epa.gov [epa.gov]

- 2. The Science Behind this compound: How It Works And Why It’s Essential In Fine Chemicals - BLi-T [blitchem.com]

- 3. CN1378973A - Process for preparing this compound - Google Patents [patents.google.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound production process - APH Pharma Limited [aphpharma.com]

- 6. oxy.com [oxy.com]

- 7. CN105439095A - Method and device for preparing this compound through comprehensive method chlorine dioxide process - Google Patents [patents.google.com]

An In-depth Technical Guide to Sodium Chlorite Reaction Mechanisms in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms of sodium chlorite in organic chemistry, with a focus on its application in the synthesis of carboxylic acids and other valuable organic compounds. The content is tailored for researchers, scientists, and professionals in drug development who seek a deeper understanding of these powerful oxidative transformations. This document details the widely used Pinnick oxidation and the TEMPO-catalyzed oxidation of alcohols, presenting quantitative data, detailed experimental protocols, and visual diagrams of the reaction pathways.

The Pinnick Oxidation: A Mild and Selective Oxidation of Aldehydes

The Pinnick oxidation is a highly valued method for the conversion of aldehydes to carboxylic acids using this compound (NaClO₂) under mild acidic conditions.[1] Its popularity stems from its excellent functional group tolerance, making it suitable for complex molecules and late-stage synthetic modifications.[1][2] The reaction is known for its high yields and the ability to oxidize α,β-unsaturated aldehydes without affecting the double bond.[1][3]

Reaction Mechanism

The key to the Pinnick oxidation is the in situ generation of the active oxidizing agent, chlorous acid (HClO₂), from this compound in the presence of a weak acid, typically a phosphate buffer.[1][2][3]

The proposed mechanism proceeds through the following steps:

-

Formation of Chlorous Acid: this compound reacts with a proton source (e.g., NaH₂PO₄) to form chlorous acid.

-

Nucleophilic Addition: The chlorous acid adds to the carbonyl group of the aldehyde to form a key intermediate.

-

Pericyclic Fragmentation: This intermediate undergoes a pericyclic fragmentation, transferring the aldehydic hydrogen to an oxygen atom on the chlorine.

-

Product Formation: The fragmentation yields the carboxylic acid and hypochlorous acid (HOCl) as a byproduct.[1][2][3][4]

A crucial aspect of the Pinnick oxidation is the management of the hypochlorous acid byproduct. HOCl is a reactive species that can lead to undesired side reactions, such as chlorination of double bonds or reaction with the starting aldehyde.[1] To mitigate these side reactions, a scavenger is added to the reaction mixture. 2-Methyl-2-butene is a commonly used scavenger that reacts with HOCl.[4] Other scavengers such as hydrogen peroxide can also be employed.[1][3]

Substrate Scope and Quantitative Data

The Pinnick oxidation is compatible with a wide range of functional groups, including alcohols, epoxides, ethers, and halides.[1][3] However, certain functional groups are sensitive to the reaction conditions. For example, unprotected aromatic amines and pyrroles may undergo side reactions.[1][3] Thioethers can be oxidized to sulfoxides or sulfones.[1]

| Aldehyde Substrate | Product | Yield (%) | Reference |

| Benzaldehyde | Benzoic acid | 95 | [5] |

| 4-Methoxybenzaldehyde | 4-Methoxybenzoic acid | 98 | [6] |

| 4-Nitrobenzaldehyde | 4-Nitrobenzoic acid | 92 | [5] |

| Cinnamaldehyde | Cinnamic acid | 91 | [7] |

| Crotonaldehyde | Crotonic acid | 85 | [1] |

| Octanal | Octanoic acid | 90 | [1] |

| Thiophene-2-carboxaldehyde | Thiophene-2-carboxylic acid | 88 | [8] |

| Furfural | Furoic acid | 85 | [8] |

Experimental Protocol: Oxidation of Cinnamaldehyde

This protocol is a representative example of the Pinnick oxidation.

Materials:

-

Cinnamaldehyde

-

tert-Butanol (t-BuOH)

-

Water (deionized)

-

2-Methyl-2-butene

-

Sodium dihydrogen phosphate (NaH₂PO₄)

-

This compound (NaClO₂) (80% technical grade)

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of cinnamaldehyde (1.0 equiv) in a 1:1 mixture of t-BuOH and water, add 2-methyl-2-butene (2.0 equiv) and NaH₂PO₄ (1.2 equiv).

-

In a separate flask, prepare a solution of NaClO₂ (1.5 equiv) in water.

-

Slowly add the NaClO₂ solution to the reaction mixture at room temperature.

-

Stir the reaction mixture vigorously for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of Na₂SO₃ until the yellow color of chlorine dioxide disappears.

-

Extract the mixture with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure to afford the crude cinnamic acid.

-

The crude product can be purified by recrystallization or column chromatography.

References

- 1. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 2. Pinnick oxidation | www.wenxuecity.com [wenxuecity.com]

- 3. psiberg.com [psiberg.com]

- 4. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. WO1999052849A1 - Oxidation process using tempo - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Selective oxidation of aldehydes to carboxylic acids with this compound-hydrogen peroxide | Semantic Scholar [semanticscholar.org]

A Comprehensive Technical Guide to the Physical and Chemical Characteristics of Sodium Chlorite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium chlorite (NaClO₂), an inorganic sodium salt of chlorous acid, is a powerful oxidizing agent with significant applications across various scientific and industrial domains.[1][2] Its utility as a precursor to chlorine dioxide (ClO₂), a potent disinfectant and bleaching agent, underpins its importance in water purification, textiles, and pulp and paper manufacturing.[3][4][5][6] In the realm of organic synthesis, this compound serves as a key reagent, notably in the Pinnick oxidation for the conversion of aldehydes to carboxylic acids.[3][7] This technical guide provides an in-depth examination of the core physical and chemical characteristics of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of key processes to support researchers, scientists, and drug development professionals.

Physical Properties

This compound is a white, crystalline, odorless solid that is hygroscopic.[1][3][4] It is commercially available in both anhydrous and trihydrate forms, as well as in aqueous solutions.[3][4] The technical-grade product typically contains about 80% this compound, with sodium chloride added to enhance safety and stability.[4]

Quantitative Physical Data

| Property | Value | References |

| Molecular Formula | NaClO₂ | [3] |

| Molecular Weight | 90.44 g/mol (anhydrous) | [1][3][8] |

| 144.487 g/mol (trihydrate) | [3][7] | |

| Appearance | White crystalline solid, flakes, or powder | [9][10] |

| Odor | Odorless | [3][7] |

| Density | 2.468 g/cm³ | [3][7][11][10] |

| Melting Point | 180-200 °C (decomposes) | [3][4][7][11][10] |

| 38 °C (trihydrate, decomposes) | [3][7] | |

| Boiling Point | Decomposes | [7][9] |

| Solubility in Water | 39 g/100 mL at 17 °C | [12] |

| 75.8 g/100 mL at 25 °C | [3] | |

| 550 g/L at 60 °C | [4] | |

| pH of Solution (100 g/L at 20 °C) | 10.0 - 11.0 | [6][10] |

Chemical Properties and Reactivity

This compound is a strong oxidizing agent, a characteristic that dictates its primary applications and handling precautions.[1][13] Its reactivity is significantly influenced by factors such as pH, temperature, and the presence of other chemical species.

Stability and Decomposition

Solid this compound is stable at room temperature but decomposes upon heating to temperatures between 180-200°C, a reaction that can be explosive.[3][4][7][11] The decomposition primarily yields sodium chlorate (NaClO₃) and sodium chloride (NaCl), and can also release oxygen and toxic chlorine fumes.[1] In the presence of organic matter, the decomposition can be more vigorous.[14] Aqueous solutions of this compound are stable in alkaline conditions but are sensitive to light, with decomposition observed in clear glass bottles over extended periods.[14]

Generation of Chlorine Dioxide

A key chemical property of this compound is its reaction with acids to produce chlorine dioxide (ClO₂), a highly effective and spontaneously explosive gas.[1][9][15] This reaction is fundamental to many of its applications. When an acidic solution is mixed with this compound, chlorous acid (HClO₂) is formed in equilibrium.[3][16] Chlorous acid is unstable and disproportionates to form chlorine dioxide, chlorate, and chloride ions.[4]

The overall reaction in acidic conditions can be summarized as:

5 NaClO₂(aq) + 4 HCl(aq) → 4 ClO₂(g) + 5 NaCl(aq) + 2 H₂O(l)[7]

Caption: Disproportionation of chlorous acid.

Oxidizing Agent in Organic Synthesis

This compound is a valuable reagent in organic chemistry, particularly for the oxidation of aldehydes to carboxylic acids in what is known as the Pinnick oxidation.[3] This reaction is typically performed in a buffered solution in the presence of a chlorine scavenger to prevent side reactions.[3]

Incompatible Materials

This compound is incompatible with a wide range of materials, and contact can lead to violent reactions, fire, or explosion.[1][9][13][15] These include:

-

Reducing agents, combustible materials, and organic matter: Can form explosive mixtures that are sensitive to heat, friction, or impact.[1][9][15]

-

Sulfur and sulfur-containing compounds: Reacts violently, potentially causing ignition.[9]

-

Finely divided metals: Can create highly flammable mixtures.[9]

Experimental Protocols

Determination of this compound Purity by Titration

A common method for determining the concentration of this compound in a solution is through iodometric titration. This method involves the reaction of chlorite ions with iodide in an acidic solution to liberate iodine, which is then titrated with a standard solution of sodium thiosulfate.

Materials:

-

This compound sample

-

Potassium iodide (KI)

-

Sulfuric acid (H₂SO₄), 1 mol/L

-

Sodium thiosulfate (Na₂S₂O₃) solution, 0.1 mol/L (standardized)

-

Starch indicator solution

-

Distilled or deionized water

-

Erlenmeyer flask, burette, pipettes, and volumetric flasks

Procedure:

-

Sample Preparation: Accurately weigh a known mass of the this compound sample and dissolve it in a specific volume of distilled water in a volumetric flask.

-

Reaction: In an Erlenmeyer flask, add a known volume of the prepared sample solution. Add an excess of potassium iodide solution and acidify the mixture with sulfuric acid. The solution will turn a dark brown color due to the liberation of iodine. ClO₂⁻(aq) + 4 I⁻(aq) + 4 H⁺(aq) → 2 I₂(aq) + Cl⁻(aq) + 2 H₂O(l)

-

Titration: Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow. I₂(aq) + 2 S₂O₃²⁻(aq) → 2 I⁻(aq) + S₄O₆²⁻(aq)

-

Endpoint Determination: Add a few drops of starch indicator solution. The solution will turn a deep blue-black color. Continue the titration with sodium thiosulfate dropwise until the blue color disappears, indicating the endpoint.

-

Calculation: The concentration of this compound in the original sample can be calculated based on the stoichiometry of the reactions and the volume of sodium thiosulfate solution used.

Caption: Workflow for titrimetric analysis.

Conclusion

This compound is a compound with a distinct set of physical and chemical properties that make it highly valuable in various industrial and laboratory settings. Its role as a potent oxidizing agent and a precursor to chlorine dioxide is central to its utility. A thorough understanding of its characteristics, reactivity, and safe handling procedures is paramount for researchers, scientists, and drug development professionals to harness its capabilities effectively and safely. The data and protocols presented in this guide offer a foundational resource for working with this important chemical.

References

- 1. This compound | NaClO2 | CID 23668197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound - Chlorinated Drinking-Water; Chlorination by-Products; Some Other Halogenated Compounds; Cobalt and Cobalt Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The Science Behind this compound: How It Works And Why It’s Essential In Fine Chemicals - BLi-T [blitchem.com]

- 6. shanghaimetex.com [shanghaimetex.com]

- 7. This compound - Sciencemadness Wiki [sciencemadness.org]

- 8. webqc.org [webqc.org]

- 9. This compound | 7758-19-2 [amp.chemicalbook.com]

- 10. americanelements.com [americanelements.com]

- 11. gfschemicals.com [gfschemicals.com]

- 12. This compound - Water Chemicals Codex - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. oxy.com [oxy.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. Reddit - The heart of the internet [reddit.com]

The Decomposition of Sodium Chlorite in Acidic Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical decomposition pathways of sodium chlorite (NaClO₂) in acidic solutions. A thorough understanding of these reactions is critical for applications ranging from disinfection and water treatment to its use as a reagent in chemical synthesis. This document details the underlying chemical mechanisms, kinetic data, and the experimental protocols used to elucidate these pathways.

Introduction

This compound, a stable salt of the unstable chlorous acid, undergoes a complex series of reactions when acidified. The acidification of a this compound solution leads to the formation of chlorous acid (HClO₂), which is the central species in the subsequent decomposition pathways.[1][2] The decomposition of chlorous acid is a disproportionation reaction where chlorine, with an initial oxidation state of +3, is converted to species with both higher and lower oxidation states, primarily chlorine dioxide (+4), chlorate (+5), and chloride (-1).[1][3][4] The stoichiometry and kinetics of this decomposition are highly dependent on experimental conditions such as pH, temperature, and the presence of other ions, notably chloride.[4][5][6][7]

Core Decomposition Pathways

The decomposition of chlorous acid does not follow a single pathway but is rather a combination of several competing reactions. The overall stoichiometry can be represented by two primary disproportionation reactions[3]:

-

Reaction 1: 4 HClO₂ → 2 ClO₂ + ClO₃⁻ + Cl⁻ + 2 H⁺ + H₂O

-

Reaction 2: 5 HClO₂ → 4 ClO₂ + Cl⁻ + H⁺ + 2 H₂O

The prevalence of each pathway is influenced by the reaction conditions. The mechanism involves several key intermediate species, including hypochlorous acid (HOCl) and dichlorine dioxide (Cl₂O₂).[4][5]

A proposed mechanism for the decomposition of chlorous acid is initiated by the formation of hypochlorous acid through the disproportionation of two chlorous acid molecules. The hypochlorous acid then reacts with chlorite to form dichlorine dioxide, which subsequently reacts with chlorous acid to produce the final product, chlorine dioxide.[4] The presence of chloride ions can catalyze the decomposition, leading to an alternative controlling step in the reaction mechanism.[5]

Below is a diagram illustrating the key steps in the decomposition of chlorous acid.

Quantitative Data

The rate of decomposition of this compound in acidic solution is influenced by the concentrations of chlorite and hydrogen ions, as well as temperature. The reaction is typically first order with respect to both chlorite and acid concentration.[8][9]

Kinetic Parameters

| Parameter | Value | Conditions | Reference |

| Reaction Order (Chlorite) | 1 | pH 2-3, 15-35°C | [8] |

| Reaction Order (Acid) | 1 | pH 2-3, 15-35°C | [8] |

| Reaction Order (Chlorite) | 1 | Low concentrations | [9] |

| Reaction Order (Hydrochloric Acid) | 1.39 | Low concentrations | [9] |

| Activation Energy (Ea) | 55.4 kJ/mol | - | [9] |

| Pre-exponential Factor (A) | 1.12 x 10⁸ L1.39/(mol1.39·s) | - | [9] |

Experimental Protocols

The study of this compound decomposition kinetics and mechanisms employs a variety of analytical techniques.

Stopped-Flow Spectrophotometry

This technique is used to study the kinetics of fast reactions in solution.

Methodology:

-

Reagent Preparation: Solutions of this compound and an acid (e.g., perchloric acid) of known concentrations are prepared. The ionic strength of the solutions is typically kept constant using an inert salt like sodium perchlorate.[10]

-

Reaction Initiation: The reactant solutions are rapidly mixed in a stopped-flow instrument.

-

Data Acquisition: The change in absorbance of a specific species, usually chlorine dioxide (ClO₂), is monitored over time using a UV-Vis spectrophotometer. ClO₂ has a characteristic absorbance maximum around 360 nm.[10][11]

-

Kinetic Analysis: The resulting absorbance versus time data is used to determine the reaction rate and order.

Ion Chromatography

Ion chromatography is a powerful technique for separating and quantifying the various ionic species present in the reaction mixture, such as chlorite (ClO₂⁻), chlorate (ClO₃⁻), and chloride (Cl⁻).

Methodology:

-

Sample Preparation: Aliquots of the reaction mixture are taken at different time intervals and the reaction is quenched, for example, by dilution or neutralization.

-

Injection: The sample is injected into the ion chromatograph.

-

Separation: The ions are separated on an anion-exchange column based on their affinity for the stationary phase.

-

Detection: A conductivity detector is typically used to quantify the separated ions.

-

Data Analysis: The concentrations of the different anions are determined by comparing the peak areas to those of known standards.[12]

Iodometric Titration

This classical analytical method can be used to determine the concentration of chlorite.

Methodology:

-

Sample Preparation: A known volume of the chlorite-containing solution is acidified.

-

Reaction with Iodide: An excess of potassium iodide (KI) is added. Chlorite oxidizes iodide to iodine (I₂).

-

Titration: The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator.

-

Calculation: The concentration of chlorite is calculated from the volume of titrant used.[8]

Conclusion

The decomposition of this compound in acidic solutions is a multifaceted process with significant implications for its practical applications. The reaction pathways are intricate, involving various intermediates and being highly sensitive to the surrounding chemical environment. A detailed understanding of the kinetics and mechanisms, as elucidated by the experimental protocols described herein, is essential for controlling the formation of desired products like chlorine dioxide while minimizing the formation of undesirable byproducts. The quantitative data and experimental frameworks provided in this guide serve as a valuable resource for researchers and professionals working with this important chemical system.

References

- 1. Acidified this compound solution: A potential prophylaxis to mitigate impact of multiple exposures to COVID-19 in frontline health-care providers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. acid base - What happens when a solution of this compound is acidified? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. aidic.it [aidic.it]

- 10. Kinetic Role of Reactive Intermediates in Controlling the Formation of Chlorine Dioxide in the Hypochlorous Acid–Chlorite Ion Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to the Thermochemistry of Sodium Chlorite Decomposition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemistry associated with the decomposition of sodium chlorite (NaClO₂). It details the thermodynamic parameters, decomposition pathways, and relevant experimental protocols, presenting quantitative data in a structured format for ease of comparison and analysis.

Introduction

This compound is a potent oxidizing agent with diverse applications, including its use as a precursor for the generation of chlorine dioxide, a disinfectant, and in various organic synthesis processes. A thorough understanding of its thermal stability and decomposition pathways is critical for its safe handling, storage, and application, particularly in research and development settings where it may be subjected to varying experimental conditions. This guide elucidates the fundamental thermochemical principles governing the decomposition of solid this compound.

Decomposition Pathways of this compound

The thermal decomposition of solid this compound can proceed through two primary pathways, the predominance of which is dependent on temperature and reaction conditions.

Disproportionation Reaction

At lower temperatures, typically commencing around 180-200°C, this compound undergoes an exothermic disproportionation reaction to yield sodium chlorate (NaClO₃) and sodium chloride (NaCl)[1]. This is considered the principal decomposition reaction in this temperature range.

3 NaClO₂(s) → 2 NaClO₃(s) + NaCl(s)

Decomposition to Oxygen

At higher temperatures, generally above 300°C, a more complete decomposition occurs, yielding sodium chloride and oxygen gas[2]. This reaction is also exothermic.

NaClO₂(s) → NaCl(s) + O₂(g)

The following diagram illustrates the two primary decomposition pathways of solid this compound.

Thermodynamic Data

The thermodynamic parameters for the decomposition reactions of this compound are crucial for predicting reaction spontaneity and heat effects. The following tables summarize the standard enthalpies of formation and standard molar entropies of the compounds involved, and the calculated thermodynamic parameters for the decomposition reactions at 298.15 K.

Standard Thermodynamic Properties of Reactants and Products

| Compound | Formula | State | ΔfH⦵₂₉₈ (kJ/mol) | S°₂₉₈ (J/mol·K) |

| This compound | NaClO₂(s) | solid | -307.0 | 118.8 (estimated) |

| Sodium Chlorate | NaClO₃(s) | solid | -365.4 | 129.7 |

| Sodium Chloride | NaCl(s) | solid | -411.12 | 72.11 |

| Oxygen | O₂(g) | gas | 0 | 205.152 |

Note: The standard molar entropy of this compound is an estimated value calculated using the method proposed by Jenkins and Glasser, based on its molar mass and density.

Calculated Thermodynamic Parameters for Decomposition Reactions

| Reaction | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° (kJ/mol) |

| 3 NaClO₂(s) → 2 NaClO₃(s) + NaCl(s) | -200.52 | -24.59 | -193.19 |

| NaClO₂(s) → NaCl(s) + O₂(g) | -104.12 | 158.462 | -151.34 |

Experimental Protocols

The thermochemical data for this compound decomposition are primarily determined using thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine the enthalpy change (ΔH) of the decomposition reactions.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of finely powdered this compound (typically 1-5 mg) is hermetically sealed in an aluminum or gold-plated stainless steel crucible. An empty, sealed crucible is used as a reference.

-

Instrument Setup: The sample and reference crucibles are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to provide a non-reactive atmosphere.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 400°C) at a constant heating rate, typically 10°C/min.

-

Data Analysis: The resulting DSC curve plots heat flow against temperature. Exothermic events, such as decomposition, appear as peaks. The area under the peak is integrated to determine the enthalpy change of the reaction.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature range of decomposition and to study the kinetics of the decomposition reactions.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a tared TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: The crucible is placed on the TGA's high-precision balance within the furnace. The furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: The TGA curve plots mass loss as a function of temperature. The onset temperature of mass loss indicates the beginning of decomposition. The stoichiometry of the decomposition reaction can be confirmed by the total mass loss. Kinetic parameters, such as activation energy, can be determined by analyzing the rate of mass loss at different heating rates (non-isothermal methods) or at a constant temperature (isothermal methods).

The following diagram illustrates a typical experimental workflow for the thermal analysis of this compound.

Kinetic Analysis

While comprehensive experimental data on the solid-state decomposition kinetics of this compound is not widely available in the literature, the activation energy (Ea) and pre-exponential factor (A) of the decomposition reactions can be determined from TGA data using various kinetic models. The most common approach is to use the Arrhenius equation:

k = A * exp(-Ea / RT)

where:

-

k is the rate constant

-

A is the pre-exponential factor

-

Ea is the activation energy

-

R is the universal gas constant

-

T is the absolute temperature

By performing TGA experiments at multiple heating rates, methods such as the Flynn-Wall-Ozawa or Kissinger method can be employed to calculate the activation energy without assuming a specific reaction model.

Safety Considerations

This compound is a strong oxidizing agent and can form explosive mixtures with combustible materials, organic compounds, and reducing agents. The decomposition of this compound is exothermic and can lead to a thermal runaway if not properly controlled. Decomposition can also release toxic gases such as chlorine dioxide. Appropriate personal protective equipment should be worn, and all handling should be performed in a well-ventilated area.

Conclusion

This technical guide has provided a detailed overview of the thermochemistry of this compound decomposition. The primary decomposition pathways, disproportionation and decomposition to oxygen, have been outlined, and their thermodynamic parameters have been presented. Standard experimental protocols for DSC and TGA have been described to guide researchers in the thermal characterization of this compound. A thorough understanding of these principles is essential for the safe and effective use of this compound in research and industrial applications.

References

Navigating the Solubility of Sodium Chlorite in Organic Solvents: A Technical Guide for Researchers

For immediate release:

This technical guide addresses the critical knowledge gap concerning the solubility of sodium chlorite (NaClO₂) in various organic solvents. Compiled for researchers, scientists, and professionals in drug development and chemical synthesis, this document summarizes the available qualitative data, provides a comprehensive, adaptable experimental protocol for quantitative determination, and offers visual representations of key concepts and workflows.

While this compound's utility as a powerful oxidizing agent is well-established, its application in non-aqueous systems is often hampered by a lack of precise solubility data. This guide aims to provide a foundational resource for scientists working with this compound in organic media.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a significant scarcity of precise, quantitative data on the solubility of this compound in common organic solvents. The available information is largely qualitative, indicating a general trend of low solubility that decreases with solvent polarity.

For reference and comparative purposes, the table below summarizes the available qualitative solubility information for this compound in various organic solvents. It is important to note that "slightly soluble" and "sparingly soluble" are not precisely defined and can vary between sources.

| Solvent Family | Solvent Name | Qualitative Solubility | Source |

| Alcohols | Methanol | Slightly soluble | [1][2] |

| Ethanol | Slightly soluble | [2] | |

| Polar Solvents | General | Sparingly soluble | |

| Non-Polar Solvents | General | Insoluble |

The lack of quantitative data underscores the necessity for experimental determination of this compound's solubility in specific organic solvents relevant to a particular application.

Factors Influencing Solubility

The solubility of an ionic salt like this compound in an organic solvent is governed by a complex interplay of factors related to both the solute and the solvent. Understanding these factors is crucial for solvent selection and for interpreting experimental solubility data.

Experimental Protocols for Solubility Determination

Given the absence of readily available data, researchers will likely need to determine the solubility of this compound in their specific solvent systems. The following section outlines a general and robust experimental protocol that can be adapted for this purpose. The gravimetric method is detailed here due to its reliability and accessibility.

Gravimetric Method

This classical method involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and determining the mass of the dissolved solute in a known mass or volume of the solvent.

References

A Technical Guide to the History and Discovery of Sodium Chlorite as a Reagent

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history and discovery of sodium chlorite (NaClO₂) as a significant reagent in chemical synthesis. From its early, obscure origins to its pivotal role in modern organic chemistry, this document provides a comprehensive overview of its development, key applications, and the scientific pioneers who unlocked its synthetic potential.

Early History and Industrial Production

While the precise details of its initial synthesis are not extensively documented, the first description of this compound is attributed to N. Milan in 1843. The broader context of 19th-century chemistry, with its focus on the exploration of chlorine compounds and bleaching agents, likely provided the backdrop for this discovery. The development of chlorous acid and its salts was a natural extension of the work on chlorine and hypochlorites that began in the late 18th century.

The industrial-scale production of this compound, however, did not commence until nearly a century later. The Mathieson Alkali Works (later Mathieson Chemical Corporation) in the United States was a key pioneer in this endeavor. Patents filed in the 1930s reveal the early commercial processes for manufacturing water-soluble chlorites.[1][2] These methods involved the reaction of chlorine dioxide with an alkaline solution in the presence of a reducing agent to prevent the formation of sodium chlorate.

A common early industrial process involved the following key steps:

-

Generation of Chlorine Dioxide: Chlorine dioxide gas was produced by the reduction of sodium chlorate in an acidic medium.

-

Absorption and Reduction: The chlorine dioxide gas was then absorbed into a solution of sodium hydroxide containing a reducing agent, such as carbon, sulfur, or hydrogen peroxide.[3][4] This step was crucial to efficiently convert the chlorine dioxide to this compound while minimizing the formation of the chlorate byproduct.

-

Purification and Concentration: The resulting this compound solution was then purified and concentrated to produce a stable, commercially viable product.

The following diagram illustrates the general historical timeline of the discovery and commercialization of this compound.

The Pinnick Oxidation: A Paradigm Shift in Aldehyde Oxidation

The most significant application of this compound as a reagent in organic synthesis is undoubtedly the Pinnick oxidation . This reaction provides a mild and highly selective method for the oxidation of aldehydes to carboxylic acids, overcoming many of the limitations of previous methods that employed harsh conditions or heavy metal oxidants.

The development of this important transformation was a multi-step process involving several key researchers:

-

1973 - Lindgren and Nilsson: In their seminal paper, they first reported the use of this compound under acidic conditions to oxidize aldehydes to carboxylic acids.[5]

-

1980 - G. A. Kraus: Kraus and his colleagues refined the reaction conditions, introducing the use of a scavenger, 2-methyl-2-butene, to quench the hypochlorite byproduct, which improved the reaction's efficiency and scope.

-

1981 - H. W. Pinnick: Pinnick further demonstrated the broad applicability of these conditions, particularly for the oxidation of sensitive α,β-unsaturated aldehydes, solidifying the reaction's place in the synthetic chemist's toolbox.[6]

Reaction Mechanism

The accepted mechanism of the Pinnick oxidation involves the formation of chlorous acid (HClO₂) as the active oxidant in a buffered acidic solution. The key steps are outlined below:

Quantitative Data Summary

The Pinnick oxidation is known for its generally high yields and broad substrate scope. The following tables summarize typical reaction conditions and yields for various aldehyde substrates as reported in the foundational literature.

Table 1: Oxidation of Various Aldehydes using the Pinnick Oxidation

| Aldehyde Substrate | Reaction Time (h) | Yield (%) | Reference |

| Cinnamaldehyde | 1.5 | 97 | Pinnick, 1981 |

| 2-Octenal | 2 | 85 | Pinnick, 1981 |

| Citronellal | 3 | 80 | Pinnick, 1981 |

| Benzaldehyde | 1 | 95 | Kraus, 1980 |

| Heptanal | 1 | 92 | Kraus, 1980 |

| Vanillin | - | 95 | Lindgren, 1973 |

Table 2: Comparison of Scavengers in the Pinnick Oxidation

| Scavenger | Advantages | Disadvantages |

| 2-Methyl-2-butene | Highly effective, volatile byproduct | Can be expensive in large scale |

| Hydrogen Peroxide | Inexpensive, "green" byproducts (O₂, H₂O) | Can sometimes lead to side reactions |

| Sulfamic Acid | Effective and inexpensive | Non-volatile byproducts can complicate workup |

| Resorcinol | Effective scavenger | Aromatic nature can interfere with some analyses |

Experimental Protocols

The following are detailed experimental protocols adapted from the seminal publications on the Pinnick oxidation.

General Procedure for the Pinnick Oxidation of an α,β-Unsaturated Aldehyde

This protocol is based on the work of H.W. Pinnick.[6]

Materials:

-

α,β-Unsaturated aldehyde (1.0 equiv)

-

tert-Butanol

-

2-Methyl-2-butene (2.0-3.0 equiv)

-

This compound (80% technical grade, 1.5 equiv)

-

Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O) (1.5 equiv)

-

Water

-

Diethyl ether or other suitable extraction solvent

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Brine

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 equiv) in tert-butanol.

-

Add 2-methyl-2-butene (2.0-3.0 equiv) to the solution.

-

In a separate flask, prepare a solution of this compound (1.5 equiv) and sodium dihydrogen phosphate monohydrate (1.5 equiv) in water.

-

Add the aqueous solution of this compound and buffer to the stirred solution of the aldehyde at room temperature. The addition is typically done dropwise over a period of 5-10 minutes.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). Reaction times typically range from 1 to 6 hours.

-

Upon completion, dilute the reaction mixture with water and extract with diethyl ether (3 x volume of aqueous layer).

-

Wash the combined organic layers with saturated aqueous sodium sulfite solution to quench any remaining oxidants, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude carboxylic acid.

-

The crude product can be purified by recrystallization or column chromatography if necessary.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a typical Pinnick oxidation experiment.

Modern Applications and Significance

Today, this compound continues to be an indispensable reagent in organic synthesis, primarily through its use in the Pinnick oxidation. Its high selectivity and mild reaction conditions make it particularly valuable in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients, where sensitive functional groups must be preserved. Its utility extends to various sectors of the chemical industry, from fine chemicals to drug development.

Beyond its role in the Pinnick oxidation, this compound is also a key precursor for the generation of chlorine dioxide, a powerful disinfectant and bleaching agent used in water treatment and the pulp and paper industry.[7] This dual utility underscores the enduring importance of this seemingly simple inorganic salt in both industrial and laboratory settings.

References

- 1. US2092945A - Manufacture of water soluble chlorites - Google Patents [patents.google.com]

- 2. Chemistry Timeline, 1755-1901: Victorian Chemistry in Context [victorianweb.org]

- 3. US2565209A - this compound manufacture - Google Patents [patents.google.com]

- 4. scribd.com [scribd.com]

- 5. Lindgren oxidation - Wikipedia [en.wikipedia.org]

- 6. B. S. Bal, W. E. Childers Jr and H. W. Pinnick, “Oxidation of ,β-unsaturated aldehydes,” Tetrahedron., Vol. 37, 1981, pp. 2091-2096. - References - Scientific Research Publishing [scirp.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

Toxicological Profile of Sodium Chlorite in Laboratory Animals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of sodium chlorite in laboratory animals. The information is compiled from a range of studies, focusing on quantitative data and detailed experimental methodologies to support researchers, scientists, and professionals in drug development and safety assessment.

Acute Toxicity

This compound exhibits moderate acute toxicity upon oral ingestion and is a severe irritant to the skin and eyes.[1][2]

Quantitative Acute Toxicity Data

The following table summarizes the median lethal dose (LD50) values for this compound in various laboratory animal species.

| Species | Route of Administration | LD50 Value | Reference |

| Rat | Oral | 165 - 389 mg/kg | [1][3][4] |

| Mouse | Oral | 350 mg/kg | [3] |

| Rabbit | Dermal | >2 g/kg | [1] |

| Rat | Inhalation (4h) | LC50 = 230 mg/m³ | [3] |

Experimental Protocol: Acute Oral Toxicity Study (Rat)

A standardized acute oral toxicity study, as referenced by the reported LD50 values, typically follows a protocol similar to OECD Guideline 401.

-

Test Animals: Young adult rats (e.g., Sprague-Dawley or Wistar strain), typically 8-12 weeks old, are used. Both male and female animals are included.

-

Housing and Acclimatization: Animals are housed in controlled conditions with a 12-hour light/dark cycle, and constant temperature and humidity. They are acclimatized for at least 5 days before the study.

-

Dose Administration: this compound, dissolved in a suitable vehicle (e.g., distilled water), is administered by oral gavage in a single dose.[5] A range of dose levels is used to determine the dose that causes mortality in 50% of the animals.

-

Observation Period: Animals are observed for clinical signs of toxicity and mortality for at least 14 days post-dosing. Observations include changes in skin, fur, eyes, and behavior. Body weights are recorded periodically.

-

Necropsy: All animals (including those that die during the study) undergo a gross necropsy at the end of the observation period.

Subchronic and Chronic Toxicity

Repeated exposure to this compound primarily targets the hematopoietic system, leading to oxidative stress-induced damage to red blood cells.[6][7] Effects on the kidney and thyroid have also been noted in some studies.[8][9]

Quantitative Subchronic and Chronic Toxicity Data

The table below presents the No-Observed-Adverse-Effect Levels (NOAEL) and Lowest-Observed-Adverse-Effect Levels (LOAEL) from key repeated-dose studies.

| Species | Duration | Route | NOAEL | LOAEL | Key Effects Observed at LOAEL | Reference |

| Rat | 90 days | Drinking Water | - | 1 mg/kg/day (as chlorite) | Oxidative stress-induced damage to erythrocytes. | [7] |

| Rat | 13 weeks | Gavage | 7.4 mg/kg/day (as chlorite) | 19 mg/kg/day (as chlorite) | Increased spleen and adrenal weights; stomach lesions. | [4][8] |

| Rat | 2 years | Drinking Water | 0.7 mg/kg/day (as chlorite) | 9.3 mg/kg/day (as chlorite) | Renal pathology. | [8] |

| Rat | 2 years | Drinking Water | - | 4 mg/kg/day (as chlorate ion) | Thyroid follicular cell hypertrophy. | [7][10] |

| Mouse | 2 years | Drinking Water | 22.5 mg/kg/day (as hypochlorite) | - | No significant adverse effects noted. | [11] |

Experimental Protocol: 90-Day Drinking Water Study (Rat)

The methodology for a 90-day subchronic oral toxicity study in rats via drinking water is generally conducted as follows:

-

Test Animals: Groups of male and female rats (e.g., F344/N strain) are used.

-

Dose Administration: this compound is administered in the drinking water at various concentrations for 90 consecutive days.[4] Control groups receive untreated drinking water. Water consumption and body weights are monitored to calculate the daily dose intake.

-

Clinical Observations: Animals are observed daily for signs of toxicity.

-

Hematology and Clinical Chemistry: Blood samples are collected at specified intervals to analyze hematological parameters (e.g., red blood cell count, hemoglobin, methemoglobin) and clinical chemistry markers for organ function (e.g., kidney and liver enzymes).

-

Pathology: At the end of the study, all animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues from over 40 sites are collected, preserved, and examined microscopically for pathological changes.[10]

Caption: Generalized workflow for a subchronic oral toxicity study in rodents.

Carcinogenicity

Studies on the carcinogenic potential of this compound have not provided clear evidence of carcinogenicity in laboratory animals.

-

Mouse Study: Oral administration of this compound in B6C3F1 mice was associated with a marginal increase in the incidence of lung tumors in males, but this was not considered strong evidence of carcinogenicity.[12]

-

Rat Study: In a study with Fischer 344 rats, no significant increase in tumor incidence at any site was observed in treated animals.[12]

-

NTP Studies on Sodium Chlorate: It is important to note that studies on the related compound, sodium chlorate, have shown that it caused some thyroid gland neoplasms in male and female rats.[10][13]

Genotoxicity

The genotoxicity of this compound is considered weak and not relevant to human health under normal exposure conditions.[6]

| Assay Type | Test System | Metabolic Activation | Result | Reference |

| Reverse Mutation | Salmonella typhimurium (Ames test) | With and without | Weak Positive | [6] |

| Chromosomal Aberration | Cultured Mammalian Cells | Not specified | Positive | [6][14] |

| Micronucleus Test | Mouse Bone Marrow (in vivo) | N/A | Negative | [6][15] |

Reproductive and Developmental Toxicity

This compound does not appear to be a reproductive toxicant at doses that are not maternally toxic. Minimal adverse reproductive effects have been observed in rats and mice given this compound in drinking water at concentrations of 100 mg/l or higher.[14]

Quantitative Reproductive and Developmental Toxicity Data

| Species | Study Type | NOAEL | LOAEL | Key Effects at LOAEL | Reference |

| Rat | Two-Generation Reproduction | 2.9 mg/kg/day (as chlorite ion) | - | Decreased auditory startle response in pups at higher doses. | [6][7] |

| Rat | Teratogenicity (Gavage) | 50 mg/kg/day (maternal); 100 mg/kg/day (fetal) | 100 mg/kg/day (maternal) | Decreased food consumption and anemia in dams. No fetal malformations. | [5] |

Experimental Protocol: Two-Generation Reproductive Toxicity Study (Rat)

-

Test Animals: Male and female Sprague-Dawley rats (F0 generation) are used.

-

Dose Administration: this compound is administered in the drinking water continuously for two generations. For the F0 generation, this occurs for a 10-week pre-mating period and continues through mating, gestation, and lactation.[16]

-

Evaluations:

-

Parental (F0 and F1): Reproductive performance (mating, fertility, gestation length), estrous cyclicity, sperm motility and morphology, and parental toxicity are assessed.[16]

-

Offspring (F1 and F2): Viability, growth, and development (e.g., time to preputial separation and vaginal opening) are monitored.[16]

-

Neurotoxicity: A functional observational battery, motor activity tests, and auditory startle response tests are conducted on offspring.[16]

-

-

Pathology: Histopathological examination of reproductive and nervous system tissues is performed.[16]

Mechanism of Toxicity: Oxidative Stress

The primary mechanism of this compound toxicity is oxidative stress, particularly on erythrocytes (red blood cells).[6][17]

-

Formation of Reactive Species: In the body, this compound (NaClO2) can generate reactive oxygen species (ROS).[17][18]

-

Oxidation of Hemoglobin: ROS leads to the oxidation of the iron (Fe2+) in hemoglobin to its ferric state (Fe3+), forming methemoglobin, which cannot transport oxygen.[17][18][19] This can lead to methemoglobinemia.

-

Depletion of Antioxidants: The increased oxidative load depletes intracellular antioxidants, such as glutathione (GSH).[17]

-

Hemolysis: The combination of direct oxidative damage to the erythrocyte membrane and the depletion of protective antioxidants can lead to hemolysis (destruction of red blood cells) and subsequent anemia.[14][19]

Caption: Mechanism of this compound-induced oxidative stress in erythrocytes.

Summary of Toxicological Profile

The toxicological profile of this compound is primarily characterized by its oxidative potential, which manifests as hematotoxicity upon repeated exposure.

Caption: Summary of the toxicological profile of this compound.

References

- 1. oxy.com [oxy.com]

- 2. nj.gov [nj.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. HEALTH EFFECTS - Toxicological Profile for Chlorine Dioxide and Chlorite - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fsc.go.jp [fsc.go.jp]

- 7. fsc.go.jp [fsc.go.jp]

- 8. cdn.who.int [cdn.who.int]

- 9. The effects of subchronic chlorate exposure in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Toxicology and carcinogenesis studies of sodium chlorate (Cas No. 7775-09-9) in F344/N rats and B6C3F1 mice (drinking water studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 12. publications.iarc.who.int [publications.iarc.who.int]

- 13. researchgate.net [researchgate.net]

- 14. This compound - Chlorinated Drinking-Water; Chlorination by-Products; Some Other Halogenated Compounds; Cobalt and Cobalt Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Cytotoxic and genotoxic effects of sodium hypochlorite on human peripheral lymphocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Two-generation reproduction and developmental neurotoxicity study with this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound increases production of reactive oxygen species that impair the antioxidant system and cause morphological changes in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. This compound - Wikipedia [en.wikipedia.org]

Environmental Fate and Impact of Sodium Chlorite Byproducts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium chlorite (NaClO₂) is a versatile chemical compound utilized in various industrial processes, including as a precursor for the generation of chlorine dioxide (ClO₂), a potent disinfectant and bleaching agent.[1] Its applications extend to the synthesis of fine chemicals, with relevance to the pharmaceutical and agricultural sectors.[1] While effective, the use of this compound and chlorine dioxide results in the formation of inorganic byproducts, primarily chlorite (ClO₂⁻) and chlorate (ClO₃⁻), which can enter the environment and pose potential risks to ecosystems and human health.[2][3] This technical guide provides an in-depth analysis of the environmental fate and toxicological impacts of these byproducts, tailored for researchers, scientists, and drug development professionals who require a comprehensive understanding of their environmental implications.

Environmental Fate of Chlorite and Chlorate

The environmental persistence and transformation of chlorite and chlorate are influenced by a combination of abiotic and biotic factors.

Abiotic Degradation

In aqueous environments, the stability of chlorite is pH-dependent. In acidic solutions, chlorous acid (HClO₂) is formed, which is unstable and rapidly disproportionates to chlorine dioxide, chlorate, and chloride.[4] Alkaline conditions, however, render the chlorite ion very stable.[4]

The degradation of these byproducts can be influenced by the presence of other chemical species. For instance, in water and in the presence of suspended soil particles containing ions such as Fe(II), Mn(II), iodide (I⁻), and sulfide (S²⁻), chemical degradation of this compound can occur through redox reactions, ultimately yielding chloride and oxygen.[5]

Sunlight can also play a role in the degradation of chlorine dioxide, which has a short half-life and breaks down into chloride and chlorate ions in the presence of sunlight.[5]

Biotic Degradation

Biodegradation of chlorite and chlorate has been observed, but it is primarily limited to anaerobic (anoxic) conditions.[5] In anoxic groundwater, sediments, and some soils, microorganisms can utilize chlorate and chlorite as electron acceptors, reducing them to chloride and oxygen.[5] There are no significant reports of aerobic biodegradation of these ions.[5]

Mobility and Bioaccumulation

As inorganic ions, chlorite and chlorate are highly soluble in water and are therefore expected to be mobile in soil and aquatic environments, with the potential to migrate from surface water to groundwater.[5] Due to their low octanol-water partition coefficients (log Kow), they are not likely to bioaccumulate in aquatic organisms.[5]

Ecotoxicological Impacts

The byproducts of this compound exhibit varying levels of toxicity to different organisms.

Aquatic Organisms

This compound and its byproducts can adversely affect aquatic life.[6] While generally considered to be of low to moderate toxicity to fish, they can be highly toxic to some aquatic invertebrates.[7] The toxicity of chlorate is particularly pronounced in brown algae, which are exceptionally sensitive to this compound.[8]

Table 1: Aquatic Toxicity of Chlorite and Chlorate

| Species | Test Duration | Endpoint | Concentration (mg/L) | Reference |

| Daphnia magna (Water Flea) | 48 hours | EC50 (Immobilisation) | Varies by study | [1][4][5][8][9] |

| Pseudokirchneriella subcapitata (Green Algae) | 72 hours | EC50 (Growth Inhibition) | Varies by study | [3][6][10][11] |

| Brown Algae (Ectocarpus variabilis) | - | LOEC | 0.4 (as ClO₃⁻) | [8] |

| Brown Algae (Ectocarpus variabilis) | - | LC50 | 0.012 mM | [8] |

Mammalian Toxicity

In mammals, the primary toxicological effects of chlorite and chlorate are hematological, leading to conditions like methemoglobinemia and hemolytic anemia.[10][12] These effects are attributed to the oxidative properties of the compounds.[12] Studies in various animal models have demonstrated these hematological alterations at high concentrations in drinking water.[4]

Table 2: Mammalian Toxicity of Chlorite

| Species | Exposure Route | Duration | Endpoint | Dose/Concentration | Reference |

| Rat | Oral (gavage) | Acute | LD50 | 105 - 177 mg/kg | [13] |

| Rat | Drinking Water | 90 days | NOAEL (hematological effects) | < 50 mg/L | [4] |

| Rat | Drinking Water | 2 years | NOAEL (renal pathology) | 81 mg/kg-day | [14] |

| Rabbit | Drinking Water | Gestation | Developmental NOAEL | 3 mg/kg/day | [14] |

Genotoxicity

There is some evidence to suggest that chlorite and chlorate may have genotoxic potential. Studies using plant bioassays have shown that these compounds can induce chromosomal aberrations.[3] However, results from in vitro studies with human cells have been less conclusive, with some studies showing DNA damage at certain concentrations while others show no increase in micronuclei frequency.[3]

Signaling Pathways and Mechanisms of Toxicity

The toxicity of this compound byproducts is primarily linked to their ability to induce oxidative stress.

Oxidative Stress and Glutathione Depletion

Chlorite and chlorate are strong oxidizing agents.[10] A key mechanism of their toxicity involves the depletion of intracellular glutathione (GSH), a critical antioxidant.[1][15] Chlorite readily oxidizes GSH to its disulfide form (GSSG), disrupting the cellular redox balance and leading to oxidative stress.[1][15] This depletion of glutathione can leave cells vulnerable to damage from reactive oxygen species (ROS).[16][17]

Caption: Oxidative stress pathway induced by chlorite.